molecular formula C20H17NO4 B6420975 N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide CAS No. 919017-85-9

N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B6420975
CAS No.: 919017-85-9
M. Wt: 335.4 g/mol
InChI Key: XETMFFKMPVSHTR-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with methyl groups at positions 6 and 6. The carboxamide moiety is linked to a 3-acetylphenyl group, which introduces both hydrophobic and electron-withdrawing properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-11-7-12(2)19-16(8-11)17(23)10-18(25-19)20(24)21-15-6-4-5-14(9-15)13(3)22/h4-10H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETMFFKMPVSHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the acetylphenyl and carboxamide groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized chromene derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in areas like anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison of the target compound with structurally related chromene carboxamides, focusing on substituents, synthesis, and inferred properties.

Compound Name Molecular Formula Substituents Synthesis Method Key Properties/Notes
N-(3-Acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (Target) C₂₁H₁₉NO₄ 6,8-dimethyl; 4-oxo; 3-acetylphenyl carboxamide Not explicitly described in evidence (likely involves chromene ring condensation) Methyl groups enhance lipophilicity; acetylphenyl may influence binding interactions.
N-(3-Acetylphenyl)acetamide (2e) C₁₀H₁₁NO₂ Acetylphenyl group; lacks chromene core General procedure: condensation reaction, 82% yield Simpler structure; used as a precursor for acetylphenyl-containing derivatives.
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) C₁₇H₁₂N₂O₅S 2-oxo; 4-sulfamoylphenyl carboxamide Reflux in acetic acid with sodium acetate and salicyaldehyde; recrystallized from DMF Sulfamoyl group increases solubility; potential antimicrobial applications.
N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide (8) C₂₆H₂₀N₂O₄ Tetrahydrobenzo[b]pyran core; 2-oxo; 3-carboxamide Reflux in ethanol with piperidine and salicylaldehyde; recrystallized from ethanol Tetrahydro core improves metabolic stability; tested for anticancer activity.

Key Observations:

Chromene Core Variations: The target compound’s 4-oxo group contrasts with the 2-oxo configuration in compounds 12 and 8 . The 4-oxo position may alter electron distribution, affecting reactivity and intermolecular interactions.

Carboxamide Substituents :

  • The 3-acetylphenyl group in the target compound introduces an electron-withdrawing acetyl moiety, which may modulate binding affinity in biological targets compared to the 4-sulfamoylphenyl group in compound 12 (electron-deficient due to sulfonamide) .
  • Compound 8’s tetrahydrobenzo[b]pyran core suggests increased rigidity and metabolic stability compared to the fully aromatic chromene system in the target compound .

Implications for Bioactivity

  • Anticancer Potential: Compound 8’s tetrahydrobenzo[b]pyran structure and chromene-3-carboxamide linkage demonstrate anticancer activity, suggesting that the target compound’s 4-oxo-2-carboxamide scaffold may also hold promise in this area .
  • Solubility and Bioavailability : The sulfamoyl group in compound 12 improves aqueous solubility, whereas the target compound’s methyl and acetyl groups likely favor lipid membrane penetration, critical for CNS-targeting drugs .

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